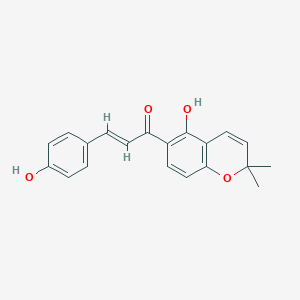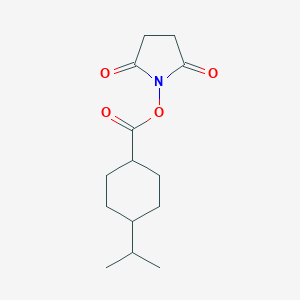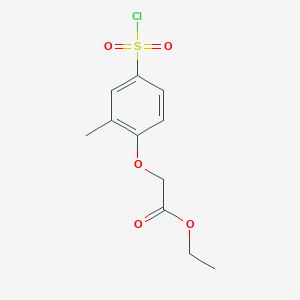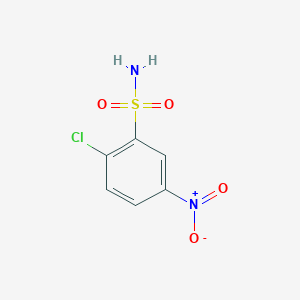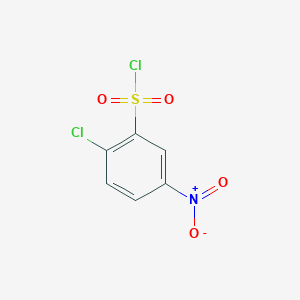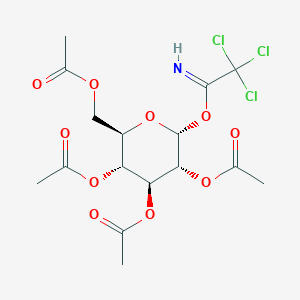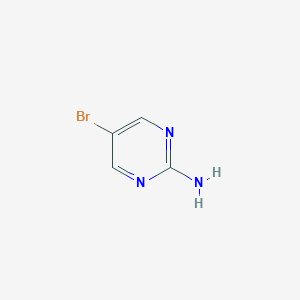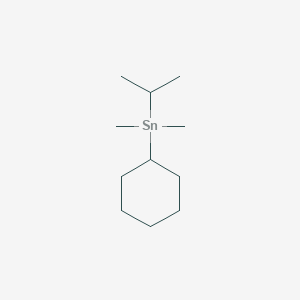
Cyclohexyl-dimethyl-propan-2-ylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl-dimethyl-propan-2-ylstannane (CDPS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a stannane (organotin compound) that has been found to have potential applications in various fields, including medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
Cyclohexyl-dimethyl-propan-2-ylstannane has been found to have potential applications in various fields of scientific research. In the field of medicine, Cyclohexyl-dimethyl-propan-2-ylstannane has been found to have anti-tumor properties. Studies have shown that Cyclohexyl-dimethyl-propan-2-ylstannane inhibits the growth of cancer cells by inducing apoptosis (programmed cell death). Cyclohexyl-dimethyl-propan-2-ylstannane has also been found to have anti-inflammatory properties and can be used to treat diseases such as rheumatoid arthritis.
In the field of agriculture, Cyclohexyl-dimethyl-propan-2-ylstannane has been found to have potential as a pesticide. Studies have shown that Cyclohexyl-dimethyl-propan-2-ylstannane is effective in controlling pests such as aphids and spider mites. Cyclohexyl-dimethyl-propan-2-ylstannane has also been found to have potential as a growth regulator for crops.
In the field of materials science, Cyclohexyl-dimethyl-propan-2-ylstannane has been found to have potential as a precursor for the synthesis of tin oxide nanoparticles. Tin oxide nanoparticles have potential applications in various fields, including electronics, energy storage, and catalysis.
Mecanismo De Acción
The mechanism of action of Cyclohexyl-dimethyl-propan-2-ylstannane is not fully understood. However, studies have shown that Cyclohexyl-dimethyl-propan-2-ylstannane inhibits the activity of enzymes involved in cell proliferation and inflammation. Cyclohexyl-dimethyl-propan-2-ylstannane has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Cyclohexyl-dimethyl-propan-2-ylstannane has been found to have low toxicity and is relatively safe for use in laboratory experiments. However, studies have shown that Cyclohexyl-dimethyl-propan-2-ylstannane can cause damage to the liver and kidneys at high doses. Cyclohexyl-dimethyl-propan-2-ylstannane has also been found to have potential endocrine-disrupting effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexyl-dimethyl-propan-2-ylstannane has several advantages for use in laboratory experiments. It is easy to synthesize and has low toxicity. Cyclohexyl-dimethyl-propan-2-ylstannane is also stable under normal laboratory conditions. However, Cyclohexyl-dimethyl-propan-2-ylstannane has limitations in terms of its solubility in water and organic solvents.
Direcciones Futuras
There are several future directions for research on Cyclohexyl-dimethyl-propan-2-ylstannane. One direction is to investigate the potential of Cyclohexyl-dimethyl-propan-2-ylstannane as a treatment for other diseases such as diabetes and cardiovascular diseases. Another direction is to investigate the potential of Cyclohexyl-dimethyl-propan-2-ylstannane as a growth regulator for crops. Further research is also needed to fully understand the mechanism of action of Cyclohexyl-dimethyl-propan-2-ylstannane and its potential endocrine-disrupting effects.
Métodos De Síntesis
Cyclohexyl-dimethyl-propan-2-ylstannane can be synthesized using a simple and efficient method. The synthesis involves the reaction of cyclohexylmagnesium bromide with dimethylpropan-2-yltin chloride in anhydrous ether. The reaction produces Cyclohexyl-dimethyl-propan-2-ylstannane as a white solid with a yield of around 70%.
Propiedades
Número CAS |
19814-13-2 |
|---|---|
Nombre del producto |
Cyclohexyl-dimethyl-propan-2-ylstannane |
Fórmula molecular |
C11H24Sn |
Peso molecular |
275.02 g/mol |
Nombre IUPAC |
cyclohexyl-dimethyl-propan-2-ylstannane |
InChI |
InChI=1S/C6H11.C3H7.2CH3.Sn/c1-2-4-6-5-3-1;1-3-2;;;/h1H,2-6H2;3H,1-2H3;2*1H3; |
Clave InChI |
DCZIPPPFHINPGF-UHFFFAOYSA-N |
SMILES |
CC(C)[Sn](C)(C)C1CCCCC1 |
SMILES canónico |
CC(C)[Sn](C)(C)C1CCCCC1 |
Sinónimos |
Cyclohexylisopropyldimethylstannane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




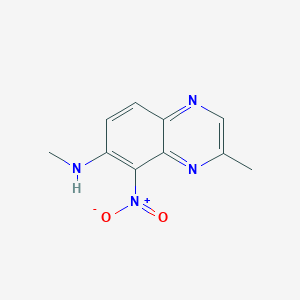
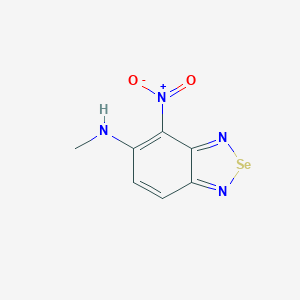
![6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol](/img/structure/B17334.png)
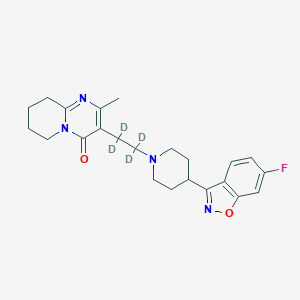
![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)
